

Comparative Analysis of 3-Bromo-4-chlorophenol and Alternative Reference Standards

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Compound of Interest

Compound Name: **3-Bromo-4-chlorophenol**

Cat. No.: **B078916**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the **3-Bromo-4-chlorophenol** reference standard against other commercially available halogenated phenol alternatives. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference standard for their analytical and research needs. This document summarizes key quality attributes and provides standardized experimental protocols for verification.

Data Presentation: Comparison of Reference Standard Specifications

The following table summarizes the typical specifications for **3-Bromo-4-chlorophenol** and two common alternatives, 2-Bromo-4-chlorophenol and 3,4-Dichlorophenol, based on data from various suppliers. It is important to note that a complete Certificate of Analysis (CoA) with detailed batch-specific results should be obtained from the supplier upon purchase.

Parameter	3-Bromo-4-chlorophenol	2-Bromo-4-chlorophenol	3,4-Dichlorophenol
CAS Number	13659-24-0	695-96-5[1]	95-77-2[2][3]
Molecular Formula	C ₆ H ₄ BrClO[4]	C ₆ H ₄ BrClO[1]	C ₆ H ₄ Cl ₂ O[2][3]
Molecular Weight	207.45 g/mol [4]	207.45 g/mol [1]	163.00 g/mol [3]
Purity (Typical)	≥98%	≥98%[1]	≥99%
Appearance	Light brown to brown liquid or crystal[5]	White, fused solid[4]	Crystals
Melting Point	Not consistently specified	33.3 – 34.6°C[4]	65-68°C[5]
Moisture Content	≤0.5%[5]	Not specified	Not specified

Experimental Protocols

The following are detailed methodologies for key experiments to verify the identity, purity, and quality of halogenated phenol reference standards.

Identity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To confirm the identity of the reference standard by comparing its mass spectrum with a reference spectrum.
- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Procedure:
 - Prepare a 1 mg/mL solution of the reference standard in a suitable solvent such as methanol or methylene chloride.
 - Inject 1 µL of the solution into the GC-MS system.

- The gas chromatography conditions should be optimized to achieve good separation of the analyte from any potential impurities. A typical temperature program would be an initial temperature of 60°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/minute.
- The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-300.
- The resulting mass spectrum of the analyte peak should be compared to a reference spectrum from a spectral library or a previously authenticated standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the reference standard by separating it from any non-volatile impurities.
- Instrumentation: A high-performance liquid chromatograph with a UV detector.
- Procedure:
 - Prepare a 1 mg/mL solution of the reference standard in the mobile phase.
 - The HPLC analysis can be performed using a C18 reverse-phase column.
 - A suitable mobile phase would be a gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.
 - The flow rate should be maintained at 1.0 mL/min, and the column temperature at 30°C.
 - UV detection should be performed at a wavelength where the analyte has maximum absorbance (e.g., around 280 nm).
 - The purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

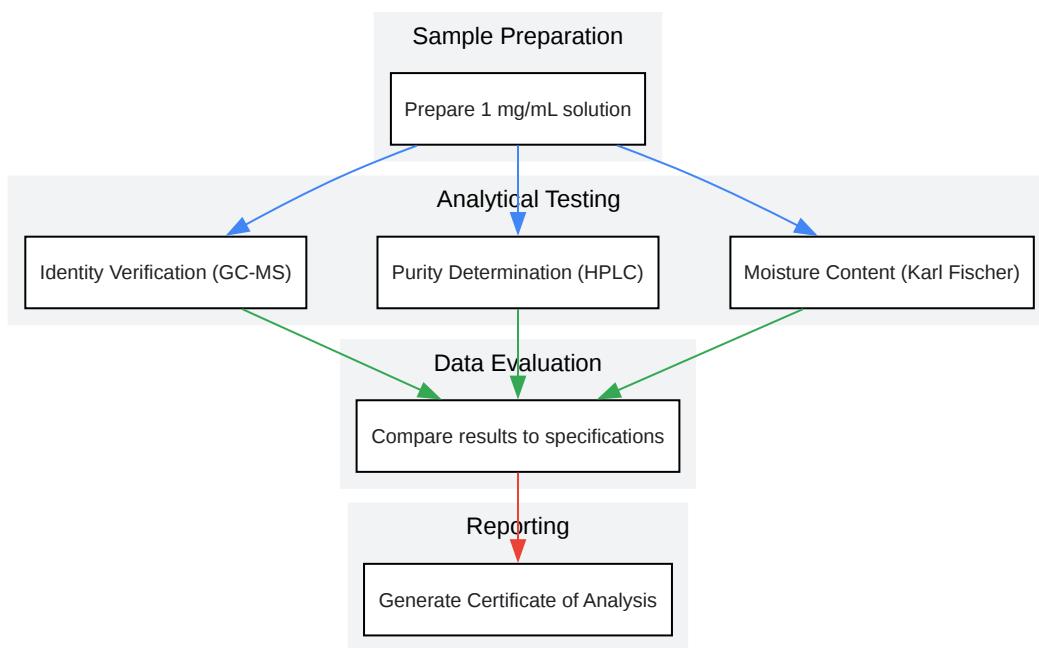
Moisture Content Determination by Karl Fischer Titration

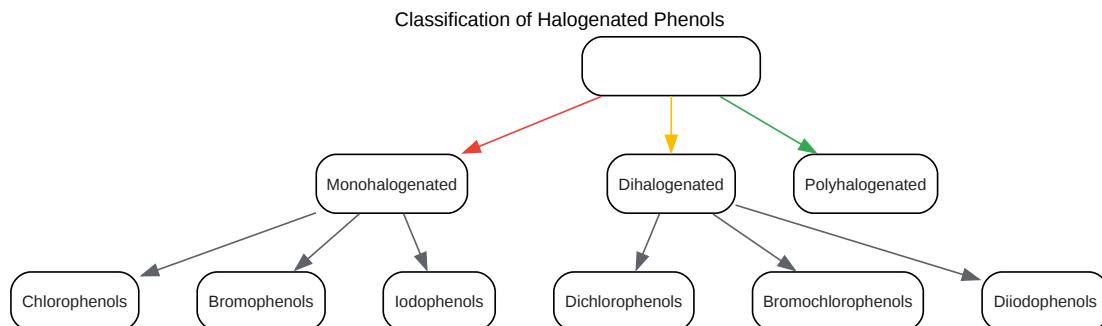
- Objective: To quantify the water content in the reference standard.
- Instrumentation: A Karl Fischer titrator.
- Procedure:
 - Accurately weigh a suitable amount of the reference standard (typically 50-100 mg) and introduce it into the titration vessel containing a Karl Fischer reagent.
 - The titration is performed automatically by the instrument.
 - The water content is calculated based on the amount of titrant consumed and is expressed as a percentage by weight.

Visualizations

The following diagrams illustrate the experimental workflow for analyzing a halogenated phenol reference standard and the classification of these compounds.

Experimental Workflow for Reference Standard Analysis





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